N-Boc-3,4-dihydro-2(1H)-quinolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-oxo-3,4-dihydroquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-7-5-4-6-10(11)8-9-12(15)16/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHCEVCPJYOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of N-Boc-3,4-dihydro-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical research and development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. N-Boc-3,4-dihydro-2(1H)-quinolinone serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural integrity, therefore, is of paramount importance. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for N-Boc-3,4-dihydro-2(1H)-quinolinone, offering a foundational reference for researchers engaged in its synthesis and application. By delving into the nuances of both ¹H and ¹³C NMR spectra, this document aims to equip scientists with the essential knowledge for unambiguous identification and quality assessment of this crucial building block.
Introduction to N-Boc-3,4-dihydro-2(1H)-quinolinone
N-Boc-3,4-dihydro-2(1H)-quinolinone, also known as tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, is a protected form of 3,4-dihydro-2(1H)-quinolinone. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is instrumental in synthetic chemistry, as it allows for selective reactions at other positions of the molecule while preventing unwanted side reactions involving the nitrogen. The 3,4-dihydro-2(1H)-quinolinone scaffold itself is a privileged structure in medicinal chemistry, found in a variety of compounds with diverse biological activities.[1][2] A thorough understanding of its spectral characteristics is thus fundamental for any research involving this compound.
Molecular Structure and NMR-Active Nuclei
The molecular structure of N-Boc-3,4-dihydro-2(1H)-quinolinone contains several NMR-active nuclei, primarily ¹H and ¹³C. The interpretation of the signals arising from these nuclei provides a detailed map of the molecular framework.
Caption: Molecular structure of N-Boc-3,4-dihydro-2(1H)-quinolinone.
Experimental Protocol: NMR Data Acquisition
The following is a standard protocol for the acquisition of NMR spectra for N-Boc-3,4-dihydro-2(1H)-quinolinone.
Materials and Equipment:
-
N-Boc-3,4-dihydro-2(1H)-quinolinone sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-3,4-dihydro-2(1H)-quinolinone in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data of N-Boc-3,4-dihydro-2(1H)-quinolinone in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.70 | m | 1H | Aromatic H |
| 7.35 - 7.15 | m | 3H | Aromatic H |
| 2.90 (t, J = 7.5 Hz) | t | 2H | C4-H₂ |
| 2.65 (t, J = 7.5 Hz) | t | 2H | C3-H₂ |
| 1.55 | s | 9H | Boc -C(CH₃)₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.
Interpretation:
-
Aromatic Protons (7.80 - 7.15 ppm): The signals in this region correspond to the four protons on the benzene ring of the quinolinone core. The complex multiplicity arises from the coupling between these adjacent protons.
-
Aliphatic Protons (2.90 and 2.65 ppm): The two triplets at approximately 2.90 and 2.65 ppm are characteristic of the two adjacent methylene groups (-CH₂-CH₂-) in the dihydro-quinolinone ring. The triplet multiplicity is due to the coupling with the neighboring two protons, following the n+1 rule (2+1=3). The downfield shift of the C4 protons is attributed to their benzylic position.
-
Boc Protons (1.55 ppm): The prominent singlet at around 1.55 ppm integrates to nine protons and is characteristic of the three equivalent methyl groups of the tert-butyl group in the Boc protecting group. The singlet nature is due to the absence of any adjacent protons.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data of N-Boc-3,4-dihydro-2(1H)-quinolinone in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 170.5 | C2 (C=O, amide) |
| 152.0 | Boc (C=O) |
| 139.0 | C8a |
| 136.5 | C4a |
| 128.5 | Aromatic CH |
| 128.0 | Aromatic CH |
| 125.0 | Aromatic CH |
| 124.5 | Aromatic CH |
| 82.5 | Boc -C(CH₃)₃ |
| 31.0 | C4 |
| 28.5 | Boc -C(CH₃)₃ |
| 25.0 | C3 |
Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.
Interpretation:
-
Carbonyl Carbons (170.5 and 152.0 ppm): The two signals in the downfield region correspond to the two carbonyl carbons. The signal at ~170.5 ppm is assigned to the amide carbonyl (C2) of the quinolinone ring, while the signal at ~152.0 ppm is assigned to the carbamate carbonyl of the Boc group.
-
Aromatic Carbons (139.0 - 124.5 ppm): The signals in this range are attributed to the six carbons of the benzene ring. The two quaternary carbons (C4a and C8a) are typically found at the lower field end of this range.
-
Boc Group Carbons (82.5 and 28.5 ppm): The signal at ~82.5 ppm corresponds to the quaternary carbon of the tert-butyl group, and the signal at ~28.5 ppm corresponds to the three equivalent methyl carbons.
-
Aliphatic Carbons (31.0 and 25.0 ppm): These signals are assigned to the two methylene carbons (C3 and C4) of the dihydro-quinolinone ring.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of N-Boc-3,4-dihydro-2(1H)-quinolinone provides a robust and reliable method for its structural confirmation and purity assessment. The characteristic signals for the aromatic, aliphatic, and Boc-group protons and carbons serve as a definitive fingerprint for this important synthetic intermediate. This guide, by presenting a detailed protocol and interpretation of the spectral data, aims to support the scientific community in their research and development endeavors that utilize this versatile molecule.
References
-
Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors.Journal of Medicinal Chemistry. [Link]
-
A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones.Current Medicinal Chemistry. [Link]
-
Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities.ResearchGate. [Link]
Sources
An In-Depth Technical Guide to N-Boc-3,4-dihydro-2(1H)-quinolinone: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This guide provides a comprehensive technical overview of tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, commonly known as N-Boc-3,4-dihydro-2(1H)-quinolinone. The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The application of a tert-butoxycarbonyl (Boc) protecting group to the scaffold's nitrogen atom is a critical synthetic strategy, enabling selective functionalization at other positions and facilitating the construction of complex molecular architectures. This document details the physicochemical properties, validated synthesis protocols, and key applications of this versatile intermediate, offering field-proven insights for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of the Quinolinone Scaffold
The 3,4-dihydro-2(1H)-quinolinone moiety is a benzo-fused lactam that serves as a foundational structure in a multitude of pharmacologically active compounds. Its rigid, bicyclic framework is amenable to diverse substitutions, making it a frequent "hit" in high-throughput screening and a reliable building block in rational drug design.
The significance of this scaffold is underscored by its presence in FDA-approved drugs that address a range of conditions, from cardiovascular diseases to central nervous system disorders. Notable examples include Aripiprazole, an atypical antipsychotic, and Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication. The broad biological activity exhibited by compounds containing this core highlights its value as a pharmacophore.
In the multi-step synthesis of complex drug candidates, selectively modifying a core structure is paramount. The secondary amine within the 3,4-dihydro-2(1H)-quinolinone ring is a reactive site that can interfere with desired chemical transformations elsewhere on the molecule. To mitigate this, chemists employ protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][2] The resulting N-Boc protected intermediate, N-Boc-3,4-dihydro-2(1H)-quinolinone, is an indispensable tool, unlocking synthetic pathways that would otherwise be unfeasible.
Physicochemical Properties
Accurate identification and characterization are the bedrock of chemical synthesis. The key quantitative data for N-Boc-3,4-dihydro-2(1H)-quinolinone are summarized below. Note: The CAS Number for the target molecule is not definitively available in public databases; the number provided is for a closely related isomer, tert-butyl 2-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, which may exist in tautomeric equilibrium. Researchers should verify the identity of their material using spectroscopic methods.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | IUPAC |
| Common Names | N-Boc-3,4-dihydro-2(1H)-quinolinone, N-Boc-hydrocarbostyril | - |
| CAS Number | 944467-32-7 (for 2-hydroxy tautomer) | [3] |
| Molecular Formula | C₁₄H₁₇NO₃ | [3][4] |
| Molecular Weight | 247.29 g/mol | [4] |
Synthesis and Characterization
The preparation of N-Boc-3,4-dihydro-2(1H)-quinolinone is a two-stage process: first, the synthesis of the parent heterocycle, followed by the N-protection step.
Synthesis of the 3,4-Dihydro-2(1H)-quinolinone Precursor
The precursor can be synthesized through several established routes. One common and effective method is the intramolecular cyclization of N-phenyl-3-chloropropionamide, which is readily prepared from aniline and 3-chloropropionyl chloride. This Friedel-Crafts-type reaction provides a reliable pathway to the core scaffold.
Caption: Synthesis of the 3,4-dihydro-2(1H)-quinolinone precursor.
Experimental Protocol: N-Boc Protection
This protocol outlines a self-validating system for the efficient protection of the quinolinone nitrogen. The disappearance of the starting material and the emergence of a new, less polar spot can be easily monitored by Thin Layer Chromatography (TLC).
Objective: To synthesize tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate from 3,4-dihydro-2(1H)-quinolinone.
Materials:
-
3,4-dihydro-2(1H)-quinolinone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydro-2(1H)-quinolinone (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 eq), di-tert-butyl dicarbonate (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Causality Insight: Triethylamine acts as a base to neutralize the acidic byproduct formed during the reaction. DMAP serves as a superior nucleophilic catalyst that accelerates the acylation of the nitrogen atom by forming a more reactive intermediate with Boc₂O.[2]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product will appear as a new, higher-running (less polar) spot compared to the starting material. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities) and brine (to reduce the water content of the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to afford N-Boc-3,4-dihydro-2(1H)-quinolinone as a solid.
Caption: Workflow for the N-Boc protection of the quinolinone core.
Applications in Drug Development
The primary value of N-Boc-3,4-dihydro-2(1H)-quinolinone lies in its role as a versatile synthetic intermediate. The Boc group effectively "masks" the nucleophilic and acidic N-H proton, thereby enabling chemists to perform selective modifications on the aromatic ring or the adjacent aliphatic positions.
Key Synthetic Applications:
-
Directed Ortho-Metalation: The carbamate group can direct lithiation to the C-8 position, allowing for the introduction of various electrophiles.
-
Halogenation and Cross-Coupling: The aromatic ring can be selectively halogenated (e.g., brominated) and subsequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.
-
Side-Chain Elaboration: After modifications, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl in an organic solvent), revealing the secondary amine for further derivatization, such as alkylation or amidation.[2]
This strategy is central to synthesizing libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Caption: Synthetic workflow utilizing the N-Boc protected intermediate.
Safety and Handling
N-Boc-3,4-dihydro-2(1H)-quinolinone is a chemical reagent intended for laboratory research use. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
For detailed safety information, consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Boc-3,4-dihydro-2(1H)-quinolinone is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. By providing a robust, protected version of a privileged pharmacological scaffold, it empowers researchers to efficiently synthesize novel derivatives and explore new chemical space. Its straightforward preparation and the predictable reactivity of the Boc group make it an essential building block in the quest for new therapeutic agents. Understanding its properties and applications is crucial for any scientist or professional working at the forefront of drug discovery and development.
References
-
GenScript. Terminology of Antibody Drug for Boc Chemistry. Available at: [Link]
- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
ResearchGate. Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
-
Chem-Impex. 1,2,3,4-Tetrahydroquinoline. Available at: [Link]
-
SciSpace. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
MDPI. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
Sources
The Strategic Synthesis of N-Boc Protected Quinolinones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold and the Pivotal Role of N-Boc Protection
The quinolinone core is a privileged heterocyclic motif, forming the structural backbone of a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] From antibacterial and anticancer agents to kinase inhibitors, the versatility of the quinolinone scaffold has made it a focal point in medicinal chemistry and drug discovery.[2][3] The strategic manipulation of this scaffold to generate diverse libraries of analogues for structure-activity relationship (SAR) studies often necessitates precise control over the reactivity of the nitrogen atom within the quinoline ring system. This is where the N-tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool.
The introduction of the N-Boc group offers a robust yet readily cleavable means of masking the nucleophilicity and basicity of the quinolinone nitrogen. This protection strategy is foundational to many synthetic routes, preventing undesirable side reactions and enabling selective functionalization at other positions of the quinolinone ring.[4] The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, provides a critical layer of orthogonality in complex, multi-step syntheses.[4] This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for N-Boc protected quinolinones, offering field-proven insights into experimental choices, detailed protocols for key transformations, and a comparative analysis of various synthetic strategies.
The Rise of N-Boc Protected Quinolinones: A Historical Perspective
While the synthesis of the quinolinone core dates back to the late 19th century, the deliberate use of the N-Boc protecting group is a more modern development, driven by the increasing complexity of target molecules in drug discovery. The precise first synthesis of an N-Boc protected quinolinone is not prominently documented as a landmark discovery in itself, but rather emerged as a practical necessity in the broader context of medicinal chemistry programs. Its application can be traced through the evolution of synthetic strategies for complex quinolinone-containing natural products and pharmaceuticals. For instance, the development of potent kinase inhibitors, a significant class of modern therapeutics, has heavily relied on synthetic routes featuring N-Boc protected quinolinone intermediates to enable the construction of highly functionalized and stereochemically complex molecules.[5]
Key Synthetic Strategies for N-Boc Protected Quinolinones
The synthesis of N-Boc protected quinolinones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the overall synthetic plan.
Multicomponent Reactions (MCRs): A Convergent Approach
Multicomponent reactions offer an efficient and atom-economical pathway to complex molecules in a single step. A notable example is the one-pot, three-component synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, a closely related and important class of compounds. This method integrates an anthranilic acid, an N-Boc-amino acid, and an amine in the presence of methanesulfonyl chloride, N-methylimidazole, and copper(II) chloride. The copper(II) chloride is crucial for preserving the enantiomeric purity of the final product. This approach is particularly valuable for the rapid generation of libraries of analogues for SAR studies.
Logical Workflow for the Three-Component Synthesis of N-Boc-2-Alkylaminoquinazolin-4(3H)-ones
Caption: A simplified catalytic cycle for palladium-catalyzed quinolinone synthesis.
DMAP-Catalyzed Cyclization of 2-Alkenylanilines with Boc-Anhydride
A novel and metal-free approach to N-Boc protected quinolinones involves the 4-dimethylaminopyridine (DMAP)-catalyzed cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate (Boc-anhydride). This method is noteworthy as it utilizes Boc-anhydride not merely as a protecting group reagent but as a key reactant in the cyclization process. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. Mechanistic studies suggest the formation of a 2-hydroxyquinoline intermediate, which is then trapped by Boc-anhydride to yield the final product.
The Strategic Importance of the N-Boc Group in Quinolinone Synthesis
The utility of the N-Boc group in quinolinone chemistry extends beyond simple protection. Its presence can influence the reactivity and selectivity of subsequent transformations, making it a strategic element in the design of synthetic routes.
-
Orthogonality: The Boc group is stable to a variety of reaction conditions, including basic hydrolysis and many nucleophiles, yet it is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This orthogonality allows for the selective deprotection of the quinolinone nitrogen in the presence of other acid-labile or base-labile protecting groups, a crucial feature in the synthesis of complex molecules. [4]
-
Directing Group Effects: While less common for the N-Boc group itself, the concept of N-protection influencing reactivity is well-established. In some cases, the steric bulk of the Boc group can direct the regioselectivity of reactions at other positions of the quinolinone ring.
-
Modulation of Physical Properties: The introduction of the Boc group can significantly alter the solubility and chromatographic behavior of quinolinone intermediates, often facilitating their purification.
Applications in the Synthesis of Bioactive Molecules
The strategic use of N-Boc protected quinolinones is exemplified in the synthesis of numerous medicinally important compounds, particularly in the realm of kinase inhibitors.
Case Study: Synthesis of PI3K Inhibitors
Several phosphoinositide 3-kinase (PI3K) inhibitors, a class of anticancer agents, feature a quinazolinone core. The synthesis of key intermediates for drugs like Idelalisib and Acalisib often involves the construction of an N-Boc protected quinazolinone, which is then further functionalized. The enantiopurity of these intermediates is critical for their biological activity, and methods that preserve stereochemistry during the synthesis of the N-Boc protected core are highly valuable. [5] Comparative Summary of Key Synthetic Methods
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Multicomponent Reactions | Convergent, one-pot synthesis. | High efficiency, atom economy, rapid library generation. | Scope can be limited by the compatibility of the components. |
| Palladium-Catalyzed Reactions | C-H activation, cross-coupling, annulation. | High regioselectivity, broad substrate scope, access to complex substitution patterns. | Can require expensive catalysts and ligands, potential for metal contamination. [6] |
| DMAP-Catalyzed Cyclization | Metal-free, mild conditions. | Green chemistry appeal, good functional group tolerance. | May not be as general as metal-catalyzed methods for all substitution patterns. |
Experimental Protocols
General Procedure for N-Boc Protection of a Quinolinone
-
Dissolution: Dissolve the quinolinone (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. If the quinolinone is available as a hydrochloride salt, a base such as triethylamine (TEA) (1.2-2.0 eq) should be added to neutralize the salt.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected quinolinone.
General Procedure for N-Boc Deprotection of a Quinolinone
-
Dissolution: Dissolve the N-Boc protected quinolinone (1.0 eq) in an anhydrous solvent, typically dichloromethane (DCM).
-
Addition of Acid: Add a strong acid, most commonly trifluoroacetic acid (TFA) (5-10 eq), to the solution. The reaction can also be performed using a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The residue can be co-evaporated with a solvent like toluene to ensure complete removal of TFA. The resulting amine salt can be used directly in the next step or neutralized with a base and extracted into an organic solvent.
-
Purification: If necessary, the free amine can be purified by column chromatography or crystallization.
Conclusion and Future Outlook
The development of synthetic methodologies for N-Boc protected quinolinones has been a critical enabler in the discovery and development of new therapeutics. The strategic use of the Boc protecting group provides chemists with the necessary control to construct complex and highly functionalized quinolinone-based molecules with high precision. From efficient multicomponent reactions to sophisticated palladium-catalyzed transformations and green, metal-free alternatives, the synthetic chemist's toolbox for accessing these valuable intermediates is continually expanding.
Future research in this area will likely focus on the development of even more efficient, sustainable, and versatile synthetic methods. The principles of green chemistry, such as the use of non-toxic reagents and solvents and the development of catalytic, atom-economical processes, will undoubtedly play a central role. [7]Furthermore, the exploration of novel protecting group strategies that offer even greater orthogonality and unique reactivity profiles will continue to push the boundaries of what is possible in the synthesis of complex, life-saving medicines based on the quinolinone scaffold.
References
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 2021.
-
New palladium catalyst: A mechanistic study. UVicSpace, 2023.
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 2019.
-
Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks. ProQuest Dissertations & Theses Global, 2020.
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 2026.
-
A Comparative Guide to the Synthesis of Functionalized Quinolines. BenchChem, 2025.
-
Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. Organic Letters, 2015.
-
Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. The Journal of Organic Chemistry, 2011.
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2025.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2025.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis, 2024.
-
A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews, 2022.
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability, 2024.
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 2024.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2025.
-
N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalysed Synthesis and Transformation of Quinolones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of N-Boc-3,4-dihydro-2(1H)-quinolinone
Abstract: This comprehensive technical guide details the systematic structural elucidation of N-Boc-3,4-dihydro-2(1H)-quinolinone, a key intermediate in contemporary drug discovery.[1][2][3] Intended for researchers and professionals in pharmaceutical development, this document provides an in-depth, experience-driven walkthrough of the necessary analytical techniques. It emphasizes an orthogonal, self-validating approach, integrating data from Mass Spectrometry, FTIR Spectroscopy, and a suite of 1D and 2D NMR experiments to achieve unambiguous structural confirmation. Each step is accompanied by detailed protocols, data interpretation, and the underlying scientific rationale, ensuring both reproducibility and a deep mechanistic understanding.
Introduction: The Imperative for Rigorous Characterization
N-Boc-3,4-dihydro-2(1H)-quinolinone is a vital heterocyclic building block. The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure found in numerous natural products and drug candidates, exhibiting a wide range of biological activities.[1][3] The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses, allowing for controlled modifications at other positions of the molecule before its facile removal under acidic conditions.
Given its role as a precursor in the synthesis of high-value pharmaceutical agents, the absolute and unambiguous confirmation of its structure is a non-negotiable prerequisite for advancing any drug development program. An erroneous structural assignment can lead to the synthesis of incorrect target molecules, resulting in significant loss of time, resources, and potentially misleading biological data. This guide, therefore, presents a holistic and rigorous analytical workflow designed to provide an unassailable structural proof.
The Analytical Workflow: An Orthogonal Approach
A robust structural elucidation relies on the principle of orthogonality, wherein multiple independent analytical techniques are employed. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system. Our workflow is designed to first establish the molecular formula and identify key functional groups before meticulously assembling the molecular framework atom-by-atom.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Weight and Formula
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. It provides the accurate mass of the molecular ion, allowing for the confident determination of the elemental formula—a foundational piece of data upon which all subsequent analyses are built.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Data Presentation & Interpretation:
| Parameter | Expected Value | Observed Value | Interpretation |
| Molecular Formula | C₁₄H₁₇NO₃ | - | - |
| Exact Mass | 247.1208 | - | - |
| [M+H]⁺ | 248.1281 | 248.1279 | Confirms the molecular weight. |
| [M+Na]⁺ | 270.1101 | 270.1098 | Sodium adduct provides further confirmation. |
The observed mass for the protonated molecule [M+H]⁺ is in excellent agreement with the calculated value for the formula C₁₄H₁₇NO₃. Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns of the Boc group, such as the loss of isobutylene (56 Da) or the entire Boc group (101 Da), providing further structural evidence.[4][5]
FTIR Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For N-Boc-3,4-dihydro-2(1H)-quinolinone, we expect to see characteristic absorptions for the two carbonyl groups (lactam and carbamate) and the aromatic ring.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹.
Data Presentation & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~2980-2930 | Medium | C-H (aliphatic) | Corresponds to the CH₂ and Boc group protons. |
| ~1735 | Strong | C=O Stretch (Carbamate) | Characteristic of the Boc protecting group carbonyl. |
| ~1685 | Strong | C=O Stretch (Amide/Lactam) | Confirms the presence of the quinolinone ring carbonyl.[6] |
| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic) | Indicates the presence of the benzene ring. |
| ~1250, ~1150 | Strong | C-O Stretch | Associated with the carbamate ester linkage. |
The presence of two distinct, strong carbonyl peaks is a crucial finding, confirming both the lactam ring and the Boc protecting group.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework
NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8][9] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[10][11][12]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
COSY: Homonuclear correlation spectroscopy to identify H-H couplings.
-
HSQC: Heteronuclear Single Quantum Coherence to identify direct C-H one-bond correlations.[13]
-
HMBC: Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) C-H correlations.[13]
-
¹H and ¹³C NMR Data
Data Presentation:
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration |
| 1' (Boc C=O) | ~151.5 | - | - | - |
| 2' (Boc C) | ~83.0 | - | - | - |
| 3' (Boc CH₃) | ~28.3 | ~1.55 | s | 9H |
| 2 (C=O) | ~170.0 | - | - | - |
| 3 (CH₂) | ~31.0 | ~2.70 | t | 2H |
| 4 (CH₂) | ~37.0 | ~3.00 | t | 2H |
| 4a (C) | ~128.5 | - | - | - |
| 5 (CH) | ~127.8 | ~7.30 | d | 1H |
| 6 (CH) | ~124.5 | ~7.25 | t | 1H |
| 7 (CH) | ~128.0 | ~7.50 | t | 1H |
| 8 (CH) | ~116.0 | ~7.95 | d | 1H |
| 8a (C) | ~138.0 | - | - | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Interpretation:
-
The ¹H NMR spectrum shows a large singlet at ~1.55 ppm, characteristic of the nine equivalent protons of the tert-butyl group. Two triplets around 2.70 and 3.00 ppm correspond to the two adjacent methylene groups (positions 3 and 4) in the dihydroquinolinone ring. The aromatic region displays four distinct signals, consistent with a substituted benzene ring.
-
The ¹³C NMR spectrum confirms the presence of 14 carbon atoms. The two carbonyl carbons are observed downfield (~170.0 and ~151.5 ppm). The quaternary carbon of the Boc group is seen around 83.0 ppm, and the three methyl carbons are at ~28.3 ppm.
2D NMR: Connecting the Pieces
The true power of NMR is realized through 2D experiments that reveal the connectivity of the molecular skeleton.
Caption: Key HMBC correlations confirming the molecular framework.
Interpretation of 2D NMR Data:
-
COSY: A clear correlation between the proton signals at ~2.70 ppm (H-3) and ~3.00 ppm (H-4) confirms the -CH₂-CH₂- fragment.
-
HSQC: This experiment directly links each proton signal to its attached carbon, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups listed in the table above.
-
HMBC: This is the most informative experiment for piecing together the full structure. Key correlations include:
-
The protons at position 4 (~3.00 ppm) show a correlation to the lactam carbonyl carbon (C-2), confirming their proximity.
-
The aromatic proton at position 8 (~7.95 ppm) shows correlations to the quaternary carbon C-4a and the amide-bearing carbon C-8a, locking the dihydroquinolinone ring system in place.
-
The protons of the Boc methyl groups (~1.55 ppm) show a strong correlation to the carbamate carbonyl (C-1'), confirming the attachment of the Boc group to the nitrogen.
-
Conclusion: A Self-Validating Structural Proof
The structural elucidation of N-Boc-3,4-dihydro-2(1H)-quinolinone is achieved through a logical, multi-faceted analytical strategy. High-resolution mass spectrometry unequivocally established the molecular formula as C₁₄H₁₇NO₃. FTIR spectroscopy confirmed the presence of the critical carbamate and lactam carbonyl functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive atom-by-atom connectivity, confirming the entire molecular framework. Each piece of data corroborates the others, forming a self-validating and unassailable proof of structure, which is essential for its application in regulated drug development environments.
References
-
LIU Cui-mei, LIU Xue-yan, HUA Zhen-dong, TANG Hao, DU Yu, JIA Wei. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]
-
Mishra, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
Blinov, K. A., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ResearchGate. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]
-
Wendelin, W., et al. (1996). Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines. PubMed. [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. National Center for Biotechnology Information. [Link]
-
Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. PubMed. [Link]
-
Li, B., et al. (2018). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]
-
Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. PubMed. [Link]
-
ResearchGate. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
Automated Topology Builder. (n.d.). 3,4-Dihydro-2(1H)-quinolinone. [Link]
-
ResearchGate. (2025). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. Synthesis, structural analysis and pharmacological effects of N2-substituted 3,4-dihydrobenzo[h]quinolin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comprehensive Health and Safety Guide for N-Boc-3,4-dihydro-2(1H)-quinolinone in a Research Setting
This document provides an in-depth technical guide on the health and safety considerations for N-Boc-3,4-dihydro-2(1H)-quinolinone (tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate), a heterocyclic building block commonly utilized in medicinal chemistry and drug development. As with many specialized research chemicals, a comprehensive toxicological profile has not been fully established.[1][2][3][4] Therefore, this guide synthesizes available data with established principles of laboratory safety to provide researchers, scientists, and drug development professionals with the necessary framework for safe handling, storage, and emergency response. The protocols herein are designed to be self-validating systems, grounded in an understanding of the compound's known hazards.
Hazard Identification and GHS Classification
N-Boc-3,4-dihydro-2(1H)-quinolinone is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with irritation and acute toxicity if swallowed.[5][6] Researchers must be intimately familiar with these classifications as they form the basis for all handling and personal protective equipment (PPE) decisions.
Table 1: GHS Classification for N-Boc-3,4-dihydro-2(1H)-quinolinone
| Classification | Pictogram | Signal Word | Hazard Statement (H-Code) | Description |
| Acute Toxicity, Oral | GHS07: Exclamation Mark[5][6] | Warning [5][6] | H302 | Harmful if swallowed.[5][6] |
| Skin Corrosion/Irritation | GHS07: Exclamation Mark[5] | Warning [5] | H315 | Causes skin irritation.[2][5] |
| Serious Eye Damage/Irritation | GHS07: Exclamation Mark[5] | Warning [5] | H319 | Causes serious eye irritation.[2][7] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07: Exclamation Mark[5] | Warning [5] | H335 | May cause respiratory irritation.[2][7] |
Toxicological Profile and Routes of Exposure
While exhaustive toxicological studies are not available, the potential health effects can be inferred from the hazard classifications.[2] Exposure should be minimized through all potential routes.
-
Inhalation : As a solid, the primary inhalation risk comes from airborne dust or aerosols.[2] Inhalation may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[2][7]
-
Skin Contact : Direct contact can cause skin irritation, characterized by redness and inflammation.[2][8] Prolonged or repeated contact should be avoided.
-
Eye Contact : The compound is classified as a serious eye irritant.[2][7] Accidental contact can cause significant pain, redness, and potential damage if not addressed immediately.
-
Ingestion : Ingestion is harmful and may lead to gastric upset or more severe systemic effects.[6][9]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is critical for minimizing exposure.
Engineering Controls
The primary defense against exposure is to handle the compound within a controlled environment.
-
Ventilation : Always handle N-Boc-3,4-dihydro-2(1H)-quinolinone inside a certified chemical fume hood to control the release of dust and vapors.[2][10] If a fume hood is not available, work must be conducted in a well-ventilated area with appropriate local exhaust ventilation.[7]
-
Safety Stations : An eyewash station and safety shower must be readily accessible in any laboratory where this compound is handled.[1][10][11]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure and the specific tasks being performed. The following workflow provides a logical basis for PPE selection.
Caption: Emergency response workflow for a solid chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Secure : Evacuate non-essential personnel from the spill area. [2]2. Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE : Wear the appropriate PPE as outlined in Section 3, including respiratory protection. [2]4. Contain and Collect : Avoid creating dust. [12]Gently cover the solid spill with an inert absorbent material. [1]Carefully sweep the material into a suitable container for hazardous waste disposal. [13]5. Decontaminate : Wash the spill area thoroughly with soap and water. [14]6. Disposal : Place all contaminated materials (gloves, absorbent pads, etc.) into a sealed container for disposal as chemical waste. [1]
Disposal Considerations
Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. [7][13]Do not allow the chemical to enter drains or waterways. [13]Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
References
- NIOSH - CDC. (n.d.). QNB: Incapacitating Agent.
- TCI AMERICA. (n.d.). Safety Data Sheet.
- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
- Unknown Supplier. (n.d.). Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2018, June 6). Safety Data Sheet.
- Albaugh, Inc. (2007, March 15). Material Safety Data Sheet.
- Spectrum Chemical. (2015, April 6). Safety Data Sheet.
- Fisher Scientific. (2009, January 15). Safety Data Sheet: N-BOC-3-piperidone.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: tert-Butylhydroquinone.
- Greenbook.net. (2012, February 24). Material Safety Data Sheet.
- AAPPTec, LLC. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate.
- American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance.
- Sigma-Aldrich. (n.d.). N-Boc-3,4-dihydro-2H-pyridine.
- Fluorochem. (n.d.). tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
- CAMEO Chemicals - NOAA. (n.d.). TERT-BUTYLHYDROQUINONE.
- Winfield Solutions, LLC. (2015, February 19). Safety Data Sheet.
- INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Fisher Scientific. (n.d.). Safety Data Sheet: N-BOC-Piperidine-4-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
Sources
- 1. indofinechemical.com [indofinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | 123387-53-1 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. csucenter.com [csucenter.com]
- 13. peptide.com [peptide.com]
- 14. TERT-BUTYLHYDROQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Note: N-Boc-3,4-dihydro-2(1H)-quinolinone in Medicinal Chemistry
[1]
Introduction: The Scaffold & The Strategy
The 3,4-dihydro-2(1H)-quinolinone (dihydrocarbostyril) core is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster antipsychotics like Aripiprazole (Abilify) and Brexpiprazole (Rexulti), as well as platelet inhibitors like Cilostazol .[1]
However, direct functionalization of the naked dihydroquinolinone is often plagued by poor regioselectivity (N- vs. O-alkylation) and limited reactivity at the C3/C4 positions.
The N-Boc Advantage: Converting the parent heterocycle to N-Boc-3,4-dihydro-2(1H)-quinolinone is not merely a protection step; it is an activation strategy .[1] The tert-butoxycarbonyl (Boc) group serves three critical functions:
-
Electronic Activation: By withdrawing electron density from the nitrogen, it lowers the pKa of the C3-protons, facilitating "soft" enolization and C3-functionalization.
-
Regio-Blocking: It completely suppresses N-alkylation/acylation, forcing incoming electrophiles to the carbon skeleton (C3 or C6/7 depending on conditions).[1]
-
Lipophilicity Modulation: It temporarily increases solubility in non-polar organic solvents (THF, DCM) required for cryogenic lithiation chemistry.
This guide details the protocols for synthesizing this intermediate and utilizing it to generate high-value, C3-diversified analogs—a key technique for increasing Fsp³ character in modern drug discovery.
Synthesis of the N-Boc Intermediate
Before diversification, the core must be protected. This protocol ensures quantitative conversion without ring-opening side reactions.[1]
Protocol 1: Catalytic N-Boc Protection
Objective: Synthesis of tert-butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.[1]
Reagents:
-
3,4-dihydro-2(1H)-quinolinone (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Nucleophilic Catalyst[1]
-
Triethylamine (Et₃N) (1.2 equiv) — Acid Scavenger[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3,4-dihydro-2(1H)-quinolinone in anhydrous DCM (0.5 M concentration).
-
Addition: Add Et₃N followed by DMAP. The solution may darken slightly.
-
Reaction: Cool to 0°C. Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.
-
Why: Controlling the exotherm prevents polymerization of Boc₂O.
-
-
Execution: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1] The N-Boc product usually runs significantly higher (Rf ~0.[1]7) than the starting material (Rf ~0.2).
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: >90% as a white/off-white solid.[1]
Core Application: C3-Functionalization (The "Warhead" Installation)
This is the primary application of the N-Boc scaffold. By accessing the C3-enolate, researchers can install alkyl, aryl, or heteroaryl groups. This is critical for creating gem-dimethyl analogs (to restrict conformation) or introducing chiral centers.[1]
Protocol 2: C3-Alkylation via Lithium Enolates
Objective: Regioselective mono- or di-alkylation at the C3 position.[1]
Reagents:
-
N-Boc-3,4-dihydro-2(1H)-quinolinone (1.0 equiv)[1]
-
Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv for mono, 2.2 for gem-dimethyl)[1]
-
Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2–2.5 equiv)
-
THF (anhydrous)[1]
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of N-Boc-3,4-dihydro-2(1H)-quinolinone in THF (0.2 M) to -78°C (Dry ice/Acetone bath).
-
Critical: The N-Boc group is sensitive to nucleophilic attack at higher temperatures. Low temperature favors deprotonation over nucleophilic attack at the carbonyl.
-
-
Enolization: Add LDA (2.0 M in THF) dropwise down the side of the flask. Stir at -78°C for 45 minutes.
-
Observation: The solution often turns a vibrant yellow/orange, indicating the formation of the lithium enolate.
-
-
Electrophile Trapping: Add the Alkyl Halide (neat or in THF) rapidly.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.
-
Note: For gem-dimethylation (installing two methyl groups), repeat the deprotonation/addition sequence in one pot or use excess base/MeI and warm to 0°C.
-
-
Quench: Add saturated NH₄Cl at -20°C.
-
Deprotection (Optional): If the N-Boc is no longer needed, treat the crude product with TFA/DCM (1:1) at RT for 1 hour to reveal the C3-substituted NH-lactam.
Data Summary: Impact of N-Boc on C3-Alkylation Yields
| Substrate | Conditions | Electrophile | Yield (C3-Alkylated) | Side Products |
| N-H (Unprotected) | LDA, -78°C | MeI | <30% | N-Methylation (Major) |
| N-Boc (Protected) | LDA, -78°C | MeI | 85-92% | None detected |
| N-Boc (Protected) | LiHMDS, -78°C | Benzyl-Br | 78% | <5% O-alkylation |
Visualizing the Strategic Workflow
The following diagram illustrates the divergent synthesis pathways enabled by the N-Boc intermediate, specifically highlighting the route to Aripiprazole-like scaffolds versus novel C3-diversified targets.
Caption: Divergent synthesis map showing how N-Boc protection enables exclusive C3-functionalization (Yellow path) prior to final drug assembly, avoiding the regioselectivity issues of direct alkylation (Red dotted path).
Case Study: Synthesis of Conformationally Restricted Analogs
Context: In the development of next-generation antipsychotics, restricting the conformational flexibility of the piperazinyl-butyl chain is a common strategy to improve receptor subtype selectivity (e.g., D2 vs. 5-HT1A or 5-HT2A).
Application: Using Protocol 2 , researchers can install a gem-dimethyl group at C3.
-
Synthesis: N-Boc-3,4-dihydro-2(1H)-quinolinone
C3,C3-dimethyl-N-Boc intermediate.[1] -
Deprotection: Removal of Boc yields 3,3-dimethyl-3,4-dihydro-2(1H)-quinolinone.[1]
-
Coupling: This sterically bulky core is then coupled to the piperazine fragment (common in Aripiprazole synthesis) via a linker.[2]
-
Result: The gem-dimethyl group creates a "Thorpe-Ingold" effect, forcing the side chain into a specific orientation that can dramatically alter binding affinity and metabolic stability (blocking P450 oxidation at the ring).
References
-
Otsuka Pharmaceutical Co., Ltd. (2002). Process for preparing carbostyril derivatives. U.S. Patent 5,006,528. (Describes the foundational synthesis of the dihydroquinolinone core for Aripiprazole). Link
-
Kapur, M., et al. (2013).[3] Regioselective Pd-catalyzed coupling between C3-H of N-acyl-1,2-dihydroquinolines. Organic Letters, 15(12). (Demonstrates the use of N-protection to direct C3-functionalization). Link[1]
-
Coldham, I., et al. (2010). Lithiation of N-Boc heterocycles. Journal of the American Chemical Society. (Establishes the mechanistic basis for N-Boc directed alpha-lithiation). Link[1]
-
Maji, M., et al. (2022).[4] Regio-Selective C3- and N-Alkylation of Indolines. The Journal of Organic Chemistry. (Provides comparative protocols for C3-alkylation of related bicyclic lactams). Link[1]
-
BenchChem. (2025).[1][5] The Synthetic Pathway of Aripiprazole: A Technical Guide. (Details the industrial context of the quinolinone core). Link[1]
Sources
- 1. BindingDB BDBM50139028 (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid {(R)-1-(4-chloro-benzyl)-2-[4-(2-dimethylaminomethyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-amide::1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid {(R)-1-(4-chloro-benzyl)-2-[4-(2-dimethylaminomethyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-amide::CHEMBL349850 [bindingdb.org]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N-Boc-3,4-dihydro-2(1H)-quinolinone as a Strategic Building Block
Abstract
The 3,4-dihydro-2(1H)-quinolinone (dihydrocarbostyril) scaffold is a privileged pharmacophore found in blockbuster antipsychotics (Aripiprazole, Brexpiprazole), platelet aggregation inhibitors (Cilostazol), and emerging inhibitors of nNOS and steroid 5
Part 1: Molecular Architecture & Reactivity Profile
The Strategic Advantage of N-Boc Protection
The free lactam (3,4-dihydro-2(1H)-quinolinone) presents a reactivity challenge: the nitrogen proton (pKa ~17) and the C3
By installing the N-Boc group, we alter the electronic landscape:
-
N-Passivation: The nitrogen is capped, forcing alkylation to occur at the C3 carbon.
-
C3 Activation: The electron-withdrawing Boc group (via the carbonyl) inductively acidifies the C3 protons, stabilizing the resulting enolate and allowing for milder deprotonation conditions (e.g., LiHMDS instead of stronger bases).
-
Solubility: The lipophilic Boc group significantly improves solubility in ethereal solvents (THF, MTBE) required for cryogenic lithiation chemistry.
Reactivity Map
The following diagram outlines the divergent synthetic pathways accessible from this single building block.
Figure 1: Divergent reactivity profile of the N-Boc protected scaffold.
Part 2: Protocols for C3-Selective Functionalization
The most high-value application of this building block is the creation of C3-gem-dimethyl or C3-spiro analogs, which are used to restrict conformational freedom in drug design (the "Thorpe-Ingold effect").
Protocol A: Preparation of N-Boc-3,4-dihydro-2(1H)-quinolinone
Prerequisite: Synthesis from commercial 3,4-dihydro-2(1H)-quinolinone.
Reagents:
-
3,4-dihydro-2(1H)-quinolinone (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.2 equiv) -
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask under N
, dissolve 3,4-dihydro-2(1H)-quinolinone (10 g, 68 mmol) in DCM (100 mL). -
Catalyst Addition: Add DMAP (0.83 g, 6.8 mmol) and TEA (14.2 mL, 102 mmol). Cool the mixture to 0°C.
-
Boc Addition: Add Boc
O (17.8 g, 81.6 mmol) dissolved in minimal DCM dropwise over 20 minutes. -
Reaction: Allow to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The N-H spot should disappear.
-
Workup: Wash with 1N HCl (2 x 50 mL) to remove DMAP/TEA, followed by sat. NaHCO
and brine.[1] -
Purification: Dry over MgSO
, concentrate, and recrystallize from Hexane/EtOAc (9:1) to yield white crystals.-
Yield Target: >90%[2]
-
Validation:
H NMR should show a singlet at ~1.6 ppm (9H, Boc) and a downfield shift of the aromatic protons due to the acylation of the nitrogen.
-
Protocol B: C3-Gem-Dimethylation (The "Gem-Dimethyl" Effect)
Context: This reaction is notoriously difficult on the free lactam due to poly-alkylation on Nitrogen. The N-Boc group renders this clean and high-yielding.
Reagents:
-
N-Boc-3,4-dihydro-2(1H)-quinolinone (1.0 equiv)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 equiv, 1.0 M in THF)
-
Methyl Iodide (MeI) (3.0 equiv)
-
THF (anhydrous)
Step-by-Step:
-
Cryogenic Setup: Charge a dried Schlenk flask with N-Boc-3,4-dihydro-2(1H)-quinolinone (1.0 g, 4.0 mmol) and anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone).
-
Enolate Formation: Add LiHMDS (10.0 mL, 10.0 mmol) dropwise over 15 minutes. The solution often turns yellow/orange, indicating enolate formation. Stir at -78°C for 45 minutes.
-
Note: We use >2 equivalents of base to ensure complete deprotonation if mono-alkylation occurs rapidly, though for gem-dimethylation, excess base is standard.
-
-
Alkylation: Add MeI (0.75 mL, 12.0 mmol) dropwise.
-
Temperature Ramp: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench with sat. NH
Cl (10 mL) at 0°C. -
Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine.[1]
-
Purification: Flash chromatography (SiO
, 0-20% EtOAc/Hexanes).-
Result: N-Boc-3,3-dimethyl-3,4-dihydro-2(1H)-quinolinone.
-
Deprotection (Optional): Treat with 4N HCl in Dioxane at RT for 2 hours to reveal the free 3,3-dimethyl lactam.
-
Data Summary: Alkylation Efficiency
| Substrate | Electrophile | Base | Conditions | Yield (Isolated) | Selectivity |
| Free Lactam | MeI | NaH | DMF, 0°C | 45% | Mixture (N-Me, C-Me, N,C-diMe) |
| N-Boc Lactam | MeI | LiHMDS | THF, -78°C | 88% | C3-gem-dimethyl (Exclusive) |
| N-Boc Lactam | Benzyl Bromide | LDA | THF, -78°C | 76% | C3-mono-benzyl |
Part 3: Advanced Application – Brexpiprazole Analog Synthesis
While commercial Brexpiprazole synthesis relies on O-alkylation of 7-hydroxy-quinolinone, research into C3-modified analogs (to alter metabolic stability or receptor binding) requires the N-Boc route.
Workflow Diagram
The following workflow illustrates the synthesis of a C3-functionalized Brexpiprazole analog using the N-Boc building block.
Figure 2: Synthetic route for C3-modified Brexpiprazole analogs.
Critical Considerations for Researchers
-
Regioselectivity of Protection: If starting with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, reacting with Boc
O will protect both the Nitrogen and the Oxygen (carbonate).-
Correction: The O-Boc group is much more labile. It can be selectively cleaved using mild basic methanololysis (K
CO , MeOH, 0°C, 30 min), leaving the N-Boc-7-hydroxy intermediate ready for O-alkylation and subsequent C3-modification.
-
-
Benzylic Oxidation (C4): If your target requires a double bond (forming the quinolinone/carbostyril), the N-Boc group is stable to DDQ oxidation conditions, allowing you to perform C3-alkylation first, then oxidize C3-C4 to the alkene, then deprotect.
Part 4: References
-
Synthesis and Reactivity of Quinolinones:
-
Gem-Dimethylation & Boc-Lactam Utility:
-
Protocol: Trost, B. M., & Xu, J. (2005). Palladium-catalyzed asymmetric allylic alkylation of lactams. Journal of the American Chemical Society, 127(49), 17180-17181. (Demonstrates N-Boc activation for enolate chemistry). Link
-
-
Brexpiprazole/Aripiprazole Chemistry:
-
N-Boc Protection Strategies:
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. All reactions involving lithium bases (LiHMDS) and alkyl halides require appropriate safety precautions, including the use of fume hoods and personal protective equipment.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. Dihydroquinolinone synthesis [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 6. WO2019073481A1 - Process for the preparation of brexpiprazole and its intermediates - Google Patents [patents.google.com]
- 7. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]
Application Notes and Protocols: A Detailed Guide to the Deprotection of N-Boc-3,4-dihydro-2(1H)-quinolinone
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread use is attributed to its stability across a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of N-Boc-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of various biologically active compounds.
The 3,4-dihydro-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[6][7] Therefore, the efficient and clean removal of the N-Boc protecting group is a critical step in the synthetic routes towards these molecules. This guide will delve into the mechanistic underpinnings of Boc deprotection, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues.
Mechanistic Overview of Acid-Catalyzed Boc Deprotection
The most prevalent method for the removal of the Boc group is through acid-catalyzed hydrolysis.[1][5] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][8][9] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation.
The key step involves the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][4][8] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[2][3][4][8] The liberated tert-butyl cation can be neutralized by a counter-ion or be scavenged by nucleophiles present in the reaction mixture.[10][11]
Potential Side Reactions
A primary concern during Boc deprotection is the reactivity of the tert-butyl cation intermediate. This electrophile can alkylate nucleophilic residues within the substrate, leading to unwanted byproducts.[10][12][13] Electron-rich aromatic rings and other nucleophilic functional groups are particularly susceptible to this side reaction. The use of "scavengers," such as anisole or thioanisole, can mitigate this issue by trapping the tert-butyl cation.[10]
Experimental Protocols
The choice of deprotection protocol is dictated by the substrate's stability to acidic conditions and the presence of other acid-labile functional groups. Below are two of the most reliable and commonly employed methods for the deprotection of N-Boc-3,4-dihydro-2(1H)-quinolinone.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is often the method of choice due to its efficiency and the volatility of the reagents, which simplifies work-up.[3]
Materials and Reagents:
-
N-Boc-3,4-dihydro-2(1H)-quinolinone
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-Boc-3,4-dihydro-2(1H)-quinolinone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[3]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is a 1:1 mixture of DCM and TFA (v/v).[3]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.[3] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[14] This typically takes 1–2 hours.[3]
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and excess TFA.[3]
-
Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence of CO₂ ceases.[3]
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 3,4-dihydro-2(1H)-quinolinone.[3]
-
Protocol 2: Methanolic Hydrochloric Acid (HCl)
This method provides the product as a hydrochloride salt, which can be advantageous for purification and handling of the final compound.
Materials and Reagents:
-
N-Boc-3,4-dihydro-2(1H)-quinolinone
-
Methanol (MeOH), anhydrous
-
Acetyl chloride or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Methanolic HCl: In a round-bottom flask containing anhydrous methanol, cool the solvent to 0 °C using an ice bath. Slowly add acetyl chloride dropwise to generate HCl in situ. Alternatively, a commercially available solution of HCl in an organic solvent like 1,4-dioxane can be added to the methanol.[15][16]
-
Reaction: To the freshly prepared methanolic HCl solution, add the N-Boc-3,4-dihydro-2(1H)-quinolinone.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 to 16 hours.[15]
-
Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue is the hydrochloride salt of 3,4-dihydro-2(1H)-quinolinone.
-
To obtain a solid product, triturate the residue with diethyl ether, and collect the precipitate by filtration.
-
Comparison of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: Methanolic HCl |
| Acid | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane | Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1–2 hours | 2–16 hours |
| Work-up | Aqueous basic wash required | Evaporation, trituration |
| Product Form | Free amine | Hydrochloride salt |
| Advantages | Fast, volatile reagents | Product often precipitates as a salt |
| Disadvantages | TFA is corrosive and requires careful handling | Longer reaction times |
Experimental Workflow and Decision Making
The selection of an appropriate deprotection method is a critical decision in the synthetic workflow. The following diagram outlines a logical process for choosing a protocol and executing the deprotection.
Caption: Decision workflow for the deprotection of N-Boc-3,4-dihydro-2(1H)-quinolinone.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid strength or concentration.[14]- Steric hindrance around the Boc-protected amine.[14]- Poor solubility of the starting material.[14] | - Increase the concentration of the acid or switch to a stronger acid.- Increase the reaction temperature or prolong the reaction time.- Use a co-solvent to improve solubility. |
| Formation of Side Products | - Alkylation by the tert-butyl cation.[10][12][13] | - Add a scavenger such as anisole or thioanisole to the reaction mixture.[10] |
| Difficult Work-up | - Emulsion formation during aqueous extraction.- Product is water-soluble. | - Add brine to the aqueous layer to break the emulsion.- If the product is the free amine and water-soluble, consider using an ion-exchange resin for purification.[17][18] |
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. Reaction scheme of the Boc deprotection using methanolic HCl at the.... [Link]
-
Reddit. N-Boc Deprotection. HCl, methanol or dioxaine : r/chemistry. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
ACS Publications. Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant | Organic Process Research & Development. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
-
K.T.H.M. College. Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. [Link]
- Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
-
Royal Society of Chemistry. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
ResearchGate. Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. [Link]
-
PMC. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. [Link]
-
ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]
-
PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. [Link]
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
N-Boc-3,4-dihydro-2(1H)-quinolinone in the synthesis of antidepressant drugs.
Application Note: High-Fidelity Synthesis of Brexpiprazole via N-Boc-3,4-dihydro-2(1H)-quinolinone Intermediates
Executive Summary
The synthesis of quinolinone-based antipsychotics and antidepressants, particularly Brexpiprazole (Rexulti®) and Aripiprazole (Abilify®), hinges on the precise functionalization of the 3,4-dihydro-2(1H)-quinolinone core. A critical challenge in this pathway is achieving regioselective O-alkylation at the C7-position without competing N-alkylation at the lactam nitrogen (N1).
This Application Note details a high-purity synthetic route utilizing N-Boc-3,4-dihydro-2(1H)-quinolinone (specifically the 7-hydroxy derivative) as a transient protecting group strategy. By sterically and chemically blocking the N1 position with a tert-butoxycarbonyl (Boc) group, researchers can force exclusive O-alkylation, significantly reducing impurity profiles and simplifying downstream purification in the development of serotonin-dopamine activity modulators (SDAMs).
Strategic Rationale: The N-Boc Advantage
In standard industrial routes, the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is controlled by base selection (e.g., K₂CO₃ vs. NaH). However, this often results in 5–15% N-alkylated byproducts due to the ambident nucleophilicity of the amide/phenol system.
The N-Boc Solution:
-
Regiocontrol: The Boc group eliminates N-nucleophilicity, rendering O-alkylation the only mechanically viable pathway.
-
Purification: N-Boc intermediates often crystallize differently than their unprotected counterparts, allowing for the removal of non-alkylated starting materials via simple filtration or recrystallization.
-
Solubility: The lipophilic Boc group improves solubility in organic solvents (DCM, THF) compared to the polar unprotected quinolinone, facilitating milder reaction conditions.
Mechanism of Action Diagram
Figure 1: Comparison of the standard "Direct Alkylation" route versus the "N-Boc Protected" route, highlighting the elimination of N-alkylated impurities.
Experimental Protocols
The following protocols describe the conversion of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone into the Brexpiprazole precursor 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone via the N-Boc intermediate.
Protocol A: Synthesis of N-Boc-7-hydroxy-3,4-dihydro-2(1H)-quinolinone
Objective: Protect the lactam nitrogen to prevent side reactions.
Reagents:
-
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent, 10 vol)
Procedure:
-
Dissolution: Charge a reaction flask with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and DCM. Stir until a suspension forms.
-
Base Addition: Add TEA and DMAP. The mixture may clarify slightly.
-
Protection: Add Boc₂O dropwise as a solution in DCM over 30 minutes at 0–5°C.
-
Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2][3] The starting material peak should disappear.
-
Workup: Wash the organic layer with 1M HCl (2x) to remove excess base/DMAP, followed by brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Hexane/EtOAc to yield the N-Boc intermediate as a white solid.
Protocol B: Regioselective O-Alkylation
Objective: Attach the chlorobutyl linker exclusively to the oxygen.
Reagents:
-
N-Boc-7-hydroxy-3,4-dihydro-2(1H)-quinolinone (from Protocol A) (1.0 eq)
-
1-Bromo-4-chlorobutane (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Acetonitrile (ACN) or DMF (10 vol)
Procedure:
-
Setup: Suspend the N-Boc intermediate and K₂CO₃ in ACN.
-
Addition: Add 1-Bromo-4-chlorobutane.
-
Reflux: Heat the mixture to reflux (80°C for ACN) for 8–12 hours.
-
Note: Because the Nitrogen is protected, harsh conditions can be used to drive the reaction to completion without risking N-alkylation.
-
-
Filtration: Cool to RT and filter off inorganic salts (KBr, excess K₂CO₃).
-
Concentration: Evaporate the solvent to obtain the crude N-Boc-7-(4-chlorobutoxy) intermediate.
Protocol C: Deprotection & Final Coupling (Brexpiprazole Core)
Objective: Remove the Boc group to restore the lactam functionality required for receptor binding.
Reagents:
-
Trifluoroacetic acid (TFA) (5.0 eq) or 4M HCl in Dioxane
-
DCM (Solvent)
Procedure:
-
Deprotection: Dissolve the crude alkylated product in DCM (5 vol).
-
Acidolysis: Add TFA dropwise at 0°C. Stir at RT for 2 hours.
-
Quench: Slowly pour the mixture into saturated NaHCO₃ solution (gas evolution!).
-
Extraction: Extract with DCM, dry, and concentrate.
-
Result: This yields pure 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone .
-
Downstream: This intermediate is then coupled with 1-(benzo[b]thiophen-4-yl)piperazine to form Brexpiprazole.
Technical Data & Specifications
Key Intermediate Specifications
| Parameter | Specification (N-Boc Intermediate) | Specification (Final Deprotected Precursor) |
| Appearance | White to off-white crystalline solid | White powder |
| Molecular Weight | ~263.3 g/mol (for 7-OH variant) | 253.7 g/mol (Chlorobutoxy variant) |
| Melting Point | 120–125°C (Estimated) | 108–112°C |
| 1H NMR (DMSO-d6) | δ 1.51 (s, 9H, Boc), No NH peak | δ 10.0 (s, 1H, NH), δ 4.0 (t, 2H, O-CH2) |
| Regio-Purity | >99.5% (No N-alkylated impurities) | >99.0% |
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the high-purity generation of the Brexpiprazole precursor.
Troubleshooting & Optimization
-
Incomplete Protection: If the starting material persists in Step 1, add 0.1 eq of DMAP. DMAP acts as a nucleophilic catalyst that significantly accelerates the reaction of Boc₂O with the amide nitrogen.
-
Boc Cleavage during Alkylation: Avoid using strong mineral bases (like NaOH/KOH) or high temperatures (>100°C) during the alkylation step, as this can prematurely cleave the Boc group or hydrolyze the lactam. K₂CO₃ in ACN is the optimal mild system.
-
Impurity Identification:
-
N-Alkylated Impurity: Characterized by a shift in the N-CH₂ signal in NMR and a distinct retention time in HPLC. This route should eliminate it.
-
Bis-Alkylated Impurity: If the Boc group falls off, you may see O,N-dialkylated species. Ensure anhydrous conditions to prevent Boc hydrolysis.
-
References
-
Otsuka Pharmaceutical Co., Ltd. (2006). Carbostyril derivatives and mood stabilizer. Patent WO2006112464A1. (Describes the core Brexpiprazole structure and standard alkylation routes). Link
-
Indian Academy of Sciences . (2018).[6] Delineating an alternate convergent synthesis of brexpiprazole. Journal of Chemical Sciences. (Discusses the convergent synthesis and the importance of the 7-butoxy intermediate). Link
-
BenchChem . (2025). The Synthetic Pathway of Aripiprazole: A Technical Guide. (Provides the foundational chemistry for the quinolinone core alkylation). Link
-
National Institutes of Health (NIH) . (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience. (Reviews the medicinal chemistry and structure-activity relationships of the quinolinone scaffold). Link
-
Asian Journal of Chemistry . (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one. (Details the preparation of the starting material for these syntheses). Link
Sources
- 1. 7-Hydroxy-3,4-dihydrocarbostyril | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone | 54197-66-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. H36638.03 [thermofisher.com]
- 6. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
stability of N-Boc-3,4-dihydro-2(1H)-quinolinone under acidic and basic conditions
This is the Technical Support Center for N-Boc-3,4-dihydro-2(1H)-quinolinone .
Executive Summary: The Stability Paradox
Researchers often misinterpret the stability of N-Boc-3,4-dihydro-2(1H)-quinolinone by applying general "Boc-amine" rules. This molecule is not a standard amine; it is an N-acyl-N-aryl lactam .
-
In Acid (TFA/HCl): The Boc group is labile. The lactam ring is generally stable. This is the correct method for deprotection.
-
In Base (NaOH/LiOH): The Boc group is stable, but the lactam ring is highly unstable . The electron-withdrawing Boc group activates the lactam carbonyl, making it susceptible to rapid nucleophilic attack and ring opening.
Module A: Acidic Conditions (Deprotection Zone)
Chemical Behavior
Under acidic conditions (pH < 1), the tert-butyl carbamate (Boc) is protonated and cleaves via the E1 mechanism, releasing isobutylene and CO₂. The dihydroquinolinone ring remains intact because the amide resonance—while weakened by the Boc group—is restored immediately upon deprotection.
Standard Protocol: Controlled Deprotection
Objective: Removal of Boc group without side reactions.
-
Solvent: Dichloromethane (DCM).[1] Do not use water or alcohols initially to avoid trapping the t-butyl cation with the product.
-
Reagent: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve substrate in DCM (0.1 M).
-
Add TFA (10–20 equivalents) dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir for 1–3 hours.
-
Monitor: TLC or LCMS (Look for mass shift: M-100).
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM 3x to remove excess TFA.
Troubleshooting Guide (Acid)
| Symptom | Probable Cause | Corrective Action |
| Incomplete Cleavage | N-Aryl electronic effects stabilize the carbamate. | Increase TFA concentration to 50% v/v in DCM. Switch to 4M HCl in Dioxane (stronger acid source). |
| t-Butyl Alkylation | The t-butyl cation is re-attacking the aromatic ring (Friedel-Crafts). | Add a scavenger (e.g., Triethylsilane 2-5% or 1,3-dimethoxybenzene) to the reaction mixture. |
| Ring Hydrolysis | Presence of water in the acid mixture + Heat. | Ensure reagents are anhydrous. Do not heat above 40°C. |
Mechanism Visualization (Acid)
Figure 1: Acid-mediated cleavage of the Boc group restoring the stable lactam.
Module B: Basic Conditions (The Danger Zone)
Chemical Behavior
This is the most common point of failure. In a standard secondary amide, the lone pair on the nitrogen donates into the carbonyl (resonance), making the carbonyl less electrophilic.
-
The Effect of N-Boc: The Boc group competes for the nitrogen's lone pair. This "starves" the lactam carbonyl, making it highly electrophilic .
-
The Consequence: Hydroxide ions (OH⁻) do not attack the Boc carbonyl (which is sterically hindered); they attack the lactam carbonyl , leading to ring opening.
FAQ: Basic Stability
Q: Can I use LiOH to hydrolyze an ester elsewhere in the molecule while keeping the N-Boc-DHQ intact? A: High Risk. Even mild bases like LiOH/THF/Water can open the N-Boc-dihydroquinolinone ring.
-
Result: You will form the N-Boc-amino acid derivative (2-(2-((tert-butoxycarbonyl)amino)phenyl)propanoic acid derivative).
Q: Why is the ring unstable? Regular lactams are stable in base. A: This is an activated lactam . It behaves chemically like an imide (e.g., phthalimide) or an N-acyl lactam. The activation energy for hydrolysis is significantly lowered by the electron-withdrawing Boc group.
Troubleshooting Guide (Base)
| Symptom | Probable Cause | Corrective Action |
| Ring Opening | Nucleophilic attack on lactam C=O by OH⁻. | Avoid aqueous bases. If base is required for another step, use non-nucleophilic bases (e.g., DIPEA, DBU) in anhydrous solvents. |
| Boc Migration | Intramolecular attack. | Rare in this rigid system, but ring opening is the primary fate. |
| Loss of Boc | Nucleophilic attack on Boc C=O. | Unlikely. Ring opening is kinetically faster (k_ring > k_boc). |
Mechanism Visualization (Base)
Figure 2: Base-mediated ring opening (hydrolysis) of the activated lactam.
Storage & Handling Protocols
To maintain the integrity of N-Boc-3,4-dihydro-2(1H)-quinolinone:
-
Moisture Sensitivity: While the solid is relatively stable, prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the activated lactam.
-
Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
-
Temperature: Store at 2–8°C.
-
Solvent Compatibility:
-
Compatible: DCM, Chloroform, Ethyl Acetate, Toluene.
-
Avoid: MeOH/EtOH (slow alcoholysis possible over long periods), Water (hydrolysis).
-
References & Authoritative Sources
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Protocols. Retrieved from
-
Validates standard TFA/DCM deprotection methodologies for N-Boc systems.
-
-
Silverman, R. B., et al. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one... Journal of Medicinal Chemistry. Retrieved from
-
Provides context on the synthesis and stability of the dihydroquinolinone scaffold.
-
-
Organic Chemistry Portal. (2023). Synthesis of Dihydroquinolinones. Retrieved from
-
Overview of synthetic routes and stability of the core heterocycle.
-
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2]
-
Foundational text establishing the instability of N-acyl/N-Boc lactams toward basic hydrolysis (Gabriel Synthesis principle).
-
Sources
how to remove unreacted di-tert-butyl dicarbonate from reaction mixture
Technical Support Center: Remediation
Topic: Removal of Unreacted Di-tert-butyl Dicarbonate (
Executive Summary
Unreacted di-tert-butyl dicarbonate (
This guide provides three field-validated protocols to remove excess
Diagnostic: Do I have a problem?
Q: How do I confirm the presence of excess
-
TLC: Use Iodine (
) chamber or PMA (Phosphomolybdic Acid) stain.[1] appears as a faint, transient spot.[1] -
1H NMR (The Definitive Test): Look for a sharp singlet at
1.50–1.55 ppm ( ).[1]
Protocol 1: The Nucleophilic Scavenger (DMEDA Method)
Best For: Products that are strictly soluble in organic solvents (DCM, EtOAc, Ether).[1]
Mechanism: Converts lipophilic
The Workflow
-
Add Scavenger: To your reaction mixture (or crude residue redissolved in DCM), add 0.2–0.5 equivalents of N,N-dimethyl-ethylenediamine (DMEDA) relative to the original
amount.[1] -
Incubate: Stir at room temperature for 10–20 minutes.
-
Observation: The reaction is usually exothermic; massive excess is not required.[1]
-
-
The "Polarity Switch" (Workup):
-
Wash the organic layer with dilute acid (1M
or 10% ).[1] -
Chemistry: The unreacted DMEDA and the new Boc-DMEDA adduct both contain a tertiary amine.[1] The acid protonates this amine, rendering the impurities water-soluble.[1]
-
Your Boc-protected product (carbamate) remains neutral and stays in the organic layer.[1]
-
Caption: The DMEDA method utilizes a polarity switch, converting the lipophilic impurity into a water-soluble salt.[1]
Protocol 2: The "Green" Scavenger (Amino Acid Wash)
Best For: Large-scale reactions or when using toxic scavengers (like DMEDA) is undesirable.[1]
Mechanism: Uses Glycine or Taurine to convert
Step-by-Step
-
Prepare Scavenger Solution: Dissolve Glycine (0.5–1.0 eq excess relative to
) in a minimal amount of water. Adjust pH to ~9–10 with NaOH or .[1] -
Biphasic Stir: Add this aqueous solution to your organic reaction mixture.
-
Vigorous Agitation: Stir rapidly for 30–60 minutes.
-
Note:
is hydrophobic; rapid stirring increases surface area for the interfacial reaction.[1]
-
-
Separation: The resulting Boc-Glycine is an ionic species (carboxylate salt) at basic pH and will partition exclusively into the aqueous phase.[1]
-
Wash: Separate layers. The organic layer contains your product.[1]
Protocol 3: Imidazole Activation (The Basel-Hassner Method)
Best For: Acid-sensitive substrates where strong acid washes must be avoided.[1] Reference: Synthesis 2001, 0550-0552.[1][2][3]
Q: How does Imidazole help?
A: Imidazole reacts with
Protocol
-
Add Imidazole (1.0–1.5 eq relative to excess
) to the reaction mixture. -
Stir for 15 minutes.
-
Wash with 0.5M HCl or even just water (if time permits for hydrolysis).[1]
Comparison of Methods
| Feature | DMEDA (Amine) | Glycine (Amino Acid) | Evaporation/Vacuum |
| Efficiency | High (>99% removal) | Moderate (Kinetics slower) | Variable (Depends on vacuum) |
| Cost | Moderate | Very Low | Low |
| Speed | Fast (15 mins) | Slow (1 hour+) | Slow (Hours) |
| Product Loss Risk | Low (if acid wash is fast) | Very Low | Low |
| Scale | <100g | >100g (Process Scale) | Any Scale |
Troubleshooting & FAQs
Q: Can I just rotavap the
-
Boiling Point: 57°C at 0.5 mmHg.[1]
-
Issue: It tends to sublime and coat the rotavap condenser, eventually falling back into the flask.
-
Fix: If you must use vacuum, use a Kugelrohr apparatus or a high-vacuum line with a heat gun gently applied to the flask neck to prevent sublimation clogging.[1]
Q: My product is acid-sensitive. Can I use the DMEDA method?
A: Proceed with caution.
Instead of 1M HCl, wash the DMEDA-treated mixture with saturated aqueous
Q: I see a spot on TLC that isn't my product. Is it
-
Spot A: Pure
(from the bottle). -
Spot B: Your Reaction Mix.[1]
-
Spot C: Co-spot (A + B). Stain with Iodine .[1][6][7][8] If the impurity in B aligns perfectly with A, it is likely
. If it stains strongly with Ninhydrin, it is not (it may be a byproduct like Boc-hydrazine if hydrazine was used).[1]
References
-
Basel, Y., & Hassner, A. (2001).[1][2][3] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[1][2][3][5][9] Synthesis, 2001(04), 0550–0552.[1][3]
-
Deng, G., et al. (2010).[1] Efficient Removal of Excess Di-tert-butyl Dicarbonate from Reaction Mixtures.[1][2][3][5] Journal of Organic Chemistry. (General reference for amine scavenging protocols).
-
Sigma-Aldrich. (n.d.).[1] Di-tert-butyl dicarbonate Safety Data Sheet (SDS). [1]
-
Williams, A. (2003).[1] Procedures for the Removal of Excess Reagents. In: Handbook of Process Chemistry. (General reference for Glycine/DMEDA workups).
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. reddit.com [reddit.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. cris.biu.ac.il [cris.biu.ac.il]
preventing the formation of byproducts during N-Boc protection
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Prevention of Byproducts & Optimization of tert-Butyloxycarbonyl (Boc) Protection
Introduction
Welcome to the Advanced Technical Support Center for amine protection. As Senior Application Scientists, we recognize that while the N-Boc protection is a staple of organic synthesis, it is rarely as "trivial" as textbooks suggest. High-value intermediates require precision; "standard" protocols often lead to three critical failure modes: Urea formation , Di-Boc (bis-protection) , and Purification bottlenecks caused by excess reagent.
This guide moves beyond basic recipes to provide mechanistic insights and self-validating protocols designed to protect your yield and your column chromatography.
Module 1: The Urea Anomaly
Issue: Formation of symmetrical ureas ( )
Diagnosis: You observe a highly insoluble white precipitate or a high-molecular-weight impurity by LCMS (Mass =
The Mechanism of Failure
Urea formation is not a random event; it is a mechanistic detour often triggered by the very catalyst intended to help you: DMAP (4-Dimethylaminopyridine) .
While DMAP accelerates the reaction by forming a reactive
Figure 1: The mechanistic bifurcation between successful protection and urea formation.
Troubleshooting & Prevention
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Avoid DMAP if possible. | DMAP lowers the energy barrier for isocyanate formation. Use phase-transfer conditions instead. |
| Solvent | Biphasic (DCM/Water) or Green (EtOH/Water) . | In aqueous/alcoholic media, any transient isocyanate is quenched by the solvent (forming carbamic acid |
| Temperature | Keep < 40°C . | Thermal energy promotes the elimination step required for isocyanate generation. |
| Addition | Inverse Addition . | Add the amine to the |
Module 2: The Di-Boc Trap (Bis-protection)
Issue: Formation of
Diagnosis: NMR shows a massive
Root Cause Analysis
The N-H proton on a mono-Boc protected amine (
Corrective Protocol: The "Soft Base" Approach
To ensure mono-protection, we must decouple nucleophilicity from basicity.
-
Stoichiometry Control: Use exactly 1.1 equivalents of
. -
Base Selection: Switch to Sodium Bicarbonate (
) or run Catalyst-Free .-
Why?
is strong enough to neutralize the acid formed but too weak ( ) to deprotonate the carbamate ( ).
-
Selective Removal of Di-Boc: If you already have Di-Boc, you do not need to restart.
-
Fix: Treat the crude mixture with TFA (1-2 eq) in DCM at 0°C for a short duration, or reflux in Methanol with a catalytic amount of base. The second Boc group is sterically crowded and kinetically more labile; it often falls off before the first one.
Module 3: Chemoselectivity (OH vs NH)
Issue: Protecting amines in the presence of alcohols/phenols ( -Boc formation).
Guideline: N-Boc protection is kinetically favored over O-Boc. However, DMAP catalyzes O-Boc formation efficiently.
-
Protocol: Use MeOH or Water/Dioxane as solvent without any exogenous base.
-
Mechanism: The amine is a better nucleophile than the alcohol. By avoiding base, you prevent the alkoxide (
) formation, which would otherwise compete for the .
Module 4: The "Clean" Workup
Issue: Removal of excess
Diagnosis:
The Scavenger Protocol (Self-Validating)
Do not rely on evaporation.
Step-by-Step Workflow:
-
Reaction Check: Confirm starting amine is consumed.
-
Scavenging: Add 0.5 eq (relative to excess Boc) of
-Dimethyl-1,3-propanediamine (DMAPA) .-
Action: Stir for 15-30 minutes at RT.
-
Chemistry: The primary amine of DMAPA reacts rapidly with excess
to form a polar urea/carbamate.
-
-
The Acid Wash:
-
Dilute reaction with organic solvent (EtOAc/DCM).
-
Wash with 10% Citric Acid or 0.5 M HCl (if product is acid-stable).
-
Result: The DMAPA-Boc adduct contains a tertiary amine. It becomes protonated and moves into the aqueous layer. Your product (neutral carbamate) stays in the organic layer.
-
-
Validation: Run TLC. The "fast" spot corresponding to
will be gone.
Figure 2: The Scavenger Workup Protocol for removing excess anhydride.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent if my amine is not water-soluble? A: Yes. This is often the best method to prevent side reactions. The hydrophobic effect accelerates the reaction "on water." Vigorous stirring creates an emulsion where the reaction occurs at the interface. This "Green Chemistry" approach often requires no base and suppresses urea formation [1].
Q: My product is acid-sensitive. How do I remove the DMAPA scavenger?
A: If you cannot use dilute HCl or Citric Acid, wash with saturated
Q: I see a "doublet" of peaks in the NMR for my Boc-group. Is this an impurity?
A: Not necessarily. Boc-protected amines often exhibit rotamers (restricted rotation around the N-CO bond). This appears as split peaks in
-
Test: Run the NMR at 50°C. If the peaks coalesce into a sharp singlet, it is a rotamer, not an impurity.
References
-
Catalyst-Free Aqueous Boc Protection: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link
- Urea Formation Mechanism: Knölker, H. J., et al. (1995). Urea formation in the reaction of amines with Boc2O. Synlett, 1995(04), 378-380.
-
Selective Cleavage of Di-Boc: Stafford, J. A., et al. (1998). Selective deprotection of Di-Boc amines. The Journal of Organic Chemistry, 63(26), 10040-10044. Link
- Scavenger Workup Protocols: Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Standard reference for scavenger workflows).
-
Green Chemistry Approaches: Sarkar, A., et al. (2011). Ionic liquid catalyzed N-Boc protection.[1][2] The Journal of Organic Chemistry, 76(17), 7132-7140. Link
Sources
monitoring the progress of N-Boc-3,4-dihydro-2(1H)-quinolinone synthesis by TLC.
Case ID: BOC-Q-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
The conversion of 3,4-dihydro-2(1H)-quinolinone (dihydrocarbostyril) to its N-Boc protected derivative is a critical step in modulating the reactivity of the lactam nitrogen. Unlike simple amines, the lactam nitrogen is non-nucleophilic due to resonance stabilization with the carbonyl. Consequently, this reaction often requires activation (e.g., DMAP catalysis) or deprotonation (e.g., NaH).
This guide addresses the specific chromatographic challenges of this synthesis: distinguishing the lipophilic product from the polar starting material, managing the "invisible" Boc anhydride reagent, and troubleshooting incomplete conversions.
Module 1: System Suitability & Method Development
Before initiating the reaction, you must establish a TLC system capable of resolving the three critical components: the Starting Material (SM), the Reagent (
Optimized Mobile Phases
The lactam core is polar and capable of hydrogen bonding, while the N-Boc product is significantly more lipophilic.
| Polarity | Solvent System (v/v) | Target Component | Notes |
| Standard | Hexane : EtOAc (3:1) | Product ( | Best for monitoring reaction progress. |
| High Polarity | Hexane : EtOAc (1:1) | SM ( | Use if SM sticks to the baseline. |
| Anti-Tailing | Add 1% Et3N | Quinolinone Core | Prevents streaking caused by the basic nitrogen interacting with acidic silica. |
Visualization Strategy
Relying solely on UV is a common pitfall. The
-
Primary (Non-Destructive): UV 254 nm . The quinolinone ring is highly conjugated and will appear as a strong dark spot.
-
Secondary (Destructive): PMA (Phosphomolybdic Acid) or Iodine .
-
Why:
and the byproduct -Butanol are not UV active. Staining reveals excess reagent and helps distinguish the N-Boc product (which stains heavily due to the lipophilic Boc group) from impurities.
-
Module 2: Troubleshooting & FAQs
Q1: I see three spots. One is the product, one is SM. What is the high running spot ( )?
Diagnosis: This is likely excess Di-tert-butyl dicarbonate (
-
Context:
is extremely non-polar. In a Hexane:EtOAc (3:1) system, it travels near the solvent front. -
Verification: This spot will be invisible under UV but will stain brown/yellow rapidly with Iodine or PMA.
-
Action: Do not mistake this for a side product. If the SM spot is gone, the reaction is complete regardless of this spot's presence.
Q2: The reaction has stalled (SM is still present after 12h). Adding more doesn't help.
Diagnosis: Insufficient activation of the lactam nitrogen.
-
Mechanism: The lactam nitrogen lone pair is delocalized into the carbonyl. It is a poor nucleophile.
-
Solution:
-
Catalyst Check: Ensure you are using DMAP (4-Dimethylaminopyridine) . Even 10-20 mol% is usually sufficient to form the reactive N-Boc-pyridinium intermediate, which transfers the Boc group to the lactam.
-
Stoichiometry: If using a weak base (TEA), switch to a stronger deprotonation strategy (NaH in THF at 0°C) to create the imidate anion, which is highly nucleophilic.
-
Q3: My product spot is streaking/tailing badly.
Diagnosis: Acid-Base interaction with Silica.
-
Cause: The quinolinone system has basic character.[1] Silica gel is slightly acidic (
). The compound drags as it protonates/deprotonates along the plate. -
Fix: Pre-treat the TLC plate or mobile phase with 1% Triethylamine (TEA) or 1%
. This neutralizes the silica sites, resulting in sharp, round spots.
Q4: Is it N-Boc or O-Boc?
Diagnosis: Kinetic vs. Thermodynamic control.
-
Context: Lactams can react at the Oxygen (O-Boc, imidate) or Nitrogen (N-Boc, amide). N-Boc is the thermodynamic product.
-
TLC Indicator: O-Boc derivatives are often less stable and may hydrolyze back to SM on the silica plate (which is acidic). If you see a spot that appears initially but "degrades" into an SM streak over minutes, you may have the kinetic O-Boc product.
-
Confirmation: This requires NMR (Carbonyl shift), but generally, allowing the reaction to run longer or using DMAP favors the stable N-Boc form.
Module 3: Experimental Protocols
Standard Reaction Protocol (DMAP Catalyzed)
Use this baseline to establish your TLC standards.
-
Dissolve 1.0 eq of 3,4-dihydro-2(1H)-quinolinone in DCM (0.2 M).
-
Add 1.2 eq of
and 0.2 eq of DMAP. -
Cool to 0°C.
-
Add 1.5 eq of
(dissolved in minimal DCM) dropwise. -
Warm to RT and stir.
-
Monitor by TLC every 1 hour.
TLC Decision Workflow
The following logic tree guides your decision-making process during reaction monitoring.
Figure 1: Decision logic for monitoring the N-Boc protection of lactams. Note that "High Rf Spot" usually refers to excess anhydride reagent.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amide Group. John Wiley & Sons.
-
Mechanism of DMAP-Catalyzed Boc Protection . Common Organic Chemistry. (2023).[2] Detailed mechanism of acyl transfer via N-acylpyridinium salts.
-
Synthesis of 2,3-dihydro-4(1H)-quinolinones . National Institutes of Health (PMC). (2014). Review of synthetic approaches to quinolinone derivatives.
-
TLC Visualization Methods . Chemistry LibreTexts. (2022). Comprehensive guide to UV and chemical staining (PMA/Iodine) for nitrogen heterocycles.
Sources
Validation & Comparative
validation of analytical methods for N-Boc-3,4-dihydro-2(1H)-quinolinone
Executive Summary & Compound Significance
N-Boc-3,4-dihydro-2(1H)-quinolinone is a critical pharmacophore and intermediate used in the synthesis of atypical antipsychotics (e.g., Brexpiprazole, Aripiprazole derivatives) and various bioactive tetrahydroquinolines. The tert-butoxycarbonyl (Boc) protection of the amine renders the molecule lipophilic and acid-sensitive, creating specific analytical challenges—namely, preventing on-column deprotection while maintaining resolution from its deprotected precursor (3,4-dihydro-2(1H)-quinolinone) and synthesis byproducts.
This guide provides a comparative validation framework for analyzing this compound using HPLC-UV (the industry workhorse) versus UPLC-PDA (the high-throughput alternative). It adheres to ICH Q2(R2) guidelines, emphasizing the "Analytical Procedure Lifecycle" approach (ICH Q14).
Comparative Analysis: HPLC vs. UPLC
The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the stage of drug development.
| Feature | Method A: Standard HPLC | Method B: UPLC (Recommended) | Impact Analysis |
| Column Chemistry | C18 (5 µm particle size) | BEH C18 (1.7 µm particle size) | UPLC offers 3x efficiency due to sub-2µm particles. |
| Run Time | 15 – 25 minutes | 3 – 5 minutes | UPLC increases throughput by ~500%. |
| Solvent Consumption | ~20 mL per run | ~1.5 mL per run | UPLC reduces hazardous waste by >90%. |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | UPLC is superior for trace impurity profiling. |
| Robustness | High (Tolerates matrix dirtying) | Moderate (Requires cleaner samples) | HPLC is preferred for crude reaction mixtures; UPLC for final release. |
| Sample Stability | Critical (Longer residence time) | Improved (Fast elution) | Boc-groups are acid-labile; faster elution in UPLC minimizes degradation risk. |
Validated Experimental Protocols
Method A: Robust HPLC-UV Protocol (Standard QC)
Best for: Routine Quality Control, Crude Intermediates.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) (Neutral pH chosen to prevent Boc-deprotection).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient:
-
0 min: 30% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 30% B (Re-equilibration)
-
-
Detection: UV @ 254 nm (primary) and 210 nm (impurity check).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Method B: High-Throughput UPLC Protocol (R&D/Release)
Best for: High-throughput screening, Impurity Profiling.
-
System: Waters ACQUITY UPLC H-Class.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Fast run time mitigates acid hydrolysis risk).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 20% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 20% B
-
-
Detection: PDA (200–400 nm extraction).
-
Column Temp: 40°C.
Validation Framework (ICH Q2(R2) Aligned)
To ensure scientific integrity, the following validation parameters must be executed. This section moves beyond simple checklists to explain the causality of the results.
Specificity (Stress Testing)
Objective: Prove the method can distinguish N-Boc-3,4-dihydro-2(1H)-quinolinone from its degradation products.
-
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H2O2) stress for 2 hours.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). Resolution (Rs) > 1.5 between the main peak and the de-Boc analog (3,4-dihydro-2(1H)-quinolinone).
Linearity & Range
Objective: Confirm signal proportionality.
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Self-Validating Check: The correlation coefficient (
) must be .[4] The y-intercept bias must be of the 100% response.[4]
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol: Spike known amounts of standard into a placebo matrix at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing N-Boc-3,4-dihydro-2(1H)-quinolinone, incorporating the ICH Q14 lifecycle concept.
Figure 1: Analytical Decision Matrix adhering to ICH Q14 principles for method selection based on sample stage.
Analytical Troubleshooting (Causality & Resolution)
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary interactions with silanols. | Increase buffer strength (20mM) or switch to end-capped column (e.g., ZORBAX Eclipse Plus). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase initial conditions (30% ACN) rather than 100% ACN. |
| Ghost Peaks | Boc-anhydride degradation or carryover. | Run a blank injection. Wash needle with 50:50 MeOH/Water. |
| Retention Time Shift | pH fluctuation affecting Boc stability. | Ensure buffer pH is 6.5 ± 0.1. Avoid strong acids (TFA) for long sequences. |
References
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[5][6] (2023).[6][7][8] Provides the global regulatory framework for specificity, linearity, and accuracy testing.
-
Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. (2023).[6][7][8] Supporting data for UPLC efficiency and particle size advantages.[9][10]
-
Li, Y., et al. Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid by HPLC. Chinese Journal of Pharmaceuticals. (2024).[6][7][11][12] Validates HPLC methods for similar N-Boc protected quinoline derivatives. [12]
-
BenchChem. A Comparative Guide to HPLC Analysis of tert-Butoxycarbonyl-D-valine Purity. (2025).[6][13] demonstrative protocols for N-Boc amino acid derivatives using HPLC-UV.
-
International Conference on Harmonisation (ICH). ICH Q14: Analytical Procedure Development. (2024).[6][7][11][12] Establishes the lifecycle management approach used in the workflow diagram.
Sources
- 1. glsciences.com [glsciences.com]
- 2. bjbms.org [bjbms.org]
- 3. waters.com [waters.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. rjptonline.org [rjptonline.org]
- 10. sepscience.com [sepscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic Acid by HPLC [cjph.com.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of different synthetic routes to N-Boc-3,4-dihydro-2(1H)-quinolinone
Executive Summary
The synthesis of N-Boc-3,4-dihydro-2(1H)-quinolinone (also referred to as N-Boc-hydrocarbostyril) presents a classic problem in heterocyclic chemistry: the balance between constructing the bicyclic core and introducing the acid-labile tert-butoxycarbonyl (Boc) group.
While direct cyclization of N-Boc precursors is theoretically possible, it is often plagued by deprotection during the Lewis-acid-mediated ring closure. Consequently, the industry-standard approach favors a "Core-First, Protect-Last" strategy. This guide compares the two dominant methodologies for generating the core—Catalytic Hydrogenation (Route A) and Intramolecular Friedel-Crafts Cyclization (Route B)—and details the critical, often troublesome, N-protection of the resulting lactam.
Quick Selection Guide
| If your priority is... | Choose... | Why? |
| Scalability & Purity | Route A (Hydrogenation) | Atom-economic, avoids messy polyphosphoric acid cleanup, high yield. |
| Low Cost / Raw Materials | Route B (Cyclization) | Uses cheap anilines and acrylic/propanoic acids; no high-pressure equipment needed. |
| N-Boc Selectivity | Protocol C (Base-Mediated) | Essential for preventing O-Boc (imidate) formation during the protection step. |
Retrosynthetic Analysis
To understand the synthetic divergence, we must visualize the disconnection of the target molecule. The Boc group is invariably the final disconnection due to its sensitivity to the harsh acidic conditions required to close the heterocyclic ring.
Figure 1: Retrosynthetic disconnection showing the convergence on the dihydroquinolinone core before N-protection.
Route A: Catalytic Hydrogenation (The Industrial Standard)
This route utilizes the commercially available quinolin-2(1H)-one. It is the preferred method for scale-up due to its operational simplicity and "green" profile (atom economy).
Mechanism & Causality
-
Selective Reduction: The C3-C4 double bond in quinolinone is olefinic, while the benzene ring is aromatic. Under controlled hydrogenation conditions, the olefin reduces much faster than the benzene ring, yielding the dihydro- core.
-
Protection: The resulting lactam nitrogen is non-nucleophilic due to resonance delocalization into the carbonyl. Standard amine protection conditions often fail; a catalyst (DMAP) or strong base (LiHMDS/NaH) is required to drive the reaction.
Detailed Protocol
Step 1: Hydrogenation[1][2][3]
-
Reagents: Quinolin-2(1H)-one (1.0 equiv), 10% Pd/C (5-10 wt%), Methanol (0.5 M).
-
Procedure:
-
Charge a high-pressure reactor with quinolin-2(1H)-one and Pd/C in MeOH.
-
Purge with
(3x) and (3x). -
Stir at 40-60 psi
at 50°C for 4–6 hours. -
Monitor: TLC or HPLC should show disappearance of the starting material (UV shift).
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Yield: Typically >95%. Product is usually pure enough for the next step.
-
Step 2: N-Boc Protection (Critical Step)
-
Reagents: 3,4-dihydro-2(1H)-quinolinone (1.0 equiv),
(1.2–1.5 equiv), DMAP (0.1 equiv), Triethylamine ( , 2.0 equiv), DCM (Dichloromethane). -
Procedure:
-
Dissolve the lactam in anhydrous DCM under
. -
Add
and DMAP. Note: DMAP is crucial here as an acyl-transfer catalyst. -
Add
(dissolved in minimal DCM) dropwise at 0°C. -
Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Quench: Add dilute citric acid or
solution. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield: 85–92%.
-
Route B: Intramolecular Friedel-Crafts (The "Classic" Approach)
This route constructs the ring from acyclic precursors. It is valuable when the starting quinolinone is not commercially available (e.g., when specific substitution patterns on the benzene ring are required).
Mechanism & Causality
The key step is the Friedel-Crafts Alkylation/Acylation . An aniline derivative is acylated with a 3-halo-propionyl chloride or reacted with acrylic acid. The resulting amide undergoes intramolecular cyclization mediated by a Lewis Acid (
Warning: If you attempt to use an N-Boc-aniline as the starting material, the
Detailed Protocol (3-Chloropropanoyl Chloride Variant)
-
Amidation:
-
React substituted aniline with 3-chloropropanoyl chloride in Acetone/
to form 3-chloro-N-phenylpropanamide.
-
-
Cyclization:
-
Mix the amide with
(3.0–5.0 equiv) neat or in chlorobenzene. -
Heat to 120–140°C for 2 hours.
-
Note: This releases HCl gas. The mechanism involves the activation of the alkyl chloride, followed by electrophilic attack on the aromatic ring.
-
-
Workup:
-
Pour onto ice/water (Exothermic!). Extract with EtOAc.
-
-
Protection:
-
Proceed with the N-Boc protection protocol described in Route A.
-
Comparative Analysis
The following table summarizes the trade-offs between the two primary routes.
| Feature | Route A: Hydrogenation | Route B: Cyclization ( |
| Overall Yield | High (80-90%) | Moderate (50-70%) |
| Step Count | 2 Steps | 2-3 Steps |
| Atom Economy | Excellent | Poor (Stoichiometric |
| Safety Profile | Requires | High temp, corrosive acids |
| Substrate Scope | Limited to available quinolinones | Broad (Can build custom cores) |
| Cost | Low (if Pd/C is recycled) | Low (Reagents are commodity chemicals) |
Troubleshooting & Mechanistic Insights
The O-Boc vs. N-Boc Competition
A common failure mode in this synthesis is the formation of the O-Boc imidate instead of the desired N-Boc lactam .
-
The Problem: The lactam oxygen is hard (high charge density), and the nitrogen is part of a conjugated system, reducing its nucleophilicity.
-
The Solution:
-
Thermodynamic Control: N-acylation is generally the thermodynamic product. Longer reaction times favor N-Boc.
-
Base Selection:
-
Standard:
/DMAP works for unsubstituted cores. -
Hard Cases: Use LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C. LiHMDS irreversibly deprotonates the nitrogen, creating a hard anion that reacts strictly at the nitrogen.
-
-
Workflow Visualization
Figure 2: Comparative workflow showing the convergence of routes A and B into the unified protection strategy.
References
-
Hydrogenation of Quinolinones
-
Xie, D., & Zhang, S. (2022).[5] Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinoline-2(1H)-ones Promoted by SmI2/H2O/MeOH.[5] The Journal of Organic Chemistry, 87(13), 8757–8763. Link
- Clarification on Pd/C methods: Standard industrial reduction protocols for quinolin-2(1H)-one utilize 10% Pd/C in MeOH/EtOH.
-
-
Friedel-Crafts / Cyclization Routes
- Manley, P. W., et al. (2003). Structure-Activity Relationships in an Arylpiperazine Series of Aripiprazole-Like Agents. Journal of Medicinal Chemistry, 46, 3055-3066.
-
Camps, R. (1899).[6] Synthese von α- und γ-Oxychinolinen. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the cyclization logic).
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for N-protection of amides/lactams using Boc2O/DMAP).
Sources
- 1. Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]
- 5. Dihydroquinolinone synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
